2-[(4-Hydroxy-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-1-(4-methylphenyl)ethanone
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Overview
Description
2-[(4-Hydroxy-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-1-(4-methylphenyl)ethanone is a complex organic compound featuring a benzothieno pyrimidine core
Preparation Methods
The synthesis of 2-[(4-Hydroxy-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-1-(4-methylphenyl)ethanone typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions, followed by functional group modifications to introduce the hydroxy and sulfanyl groups. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and specific solvents to enhance reaction efficiency.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to modify the sulfanyl group or other functional groups.
Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions, enabling the introduction of different substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-[(4-Hydroxy-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-1-(4-methylphenyl)ethanone has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or stability.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy and sulfanyl groups play crucial roles in binding to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar compounds include other benzothieno pyrimidine derivatives, which share the core structure but differ in their functional groups. These compounds may have varying biological activities and chemical properties, making 2-[(4-Hydroxy-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-1-(4-methylphenyl)ethanone unique in its specific combination of functional groups and potential applications. Examples of similar compounds include:
- 2-[(4-Hydroxy-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-1-phenylethanone
- 2-[(4-Hydroxy-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-1-(4-chlorophenyl)ethanone
benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-1-(4-methylphenyl)ethanone, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
2-[2-(4-methylphenyl)-2-oxoethyl]sulfanyl-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2S2/c1-11-6-8-12(9-7-11)14(22)10-24-19-20-17(23)16-13-4-2-3-5-15(13)25-18(16)21-19/h6-9H,2-5,10H2,1H3,(H,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REXAKMSIGUAJOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CSC2=NC3=C(C4=C(S3)CCCC4)C(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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